4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione is a complex organic compound characterized by a fused ring structure that includes a cyclobutane ring, a naphthalene ring, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione can be achieved through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and affords the desired product with excellent regioselectivity and high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly synthesis are likely to be applied. The visible-light-mediated method mentioned above is a promising approach for industrial-scale production due to its efficiency and environmental benefits.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often facilitated by catalysts or light-mediated processes.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives and dihydro derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit hepatocyte growth factor-induced migration and invasion of cancer cells by suppressing c-Met phosphorylation and downstream activation of the PI3K/Akt pathway . This leads to the downregulation of matrix metalloproteinase-9 expression and reduced cell migration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[1,2-b]furan-4,5-dione: This compound shares a similar naphtho-furan structure and exhibits comparable biological activities.
Naphtho[2,3-b]furan-4,9-dione: Another related compound with significant biological and pharmaceutical applications.
Uniqueness
4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione is unique due to its fused cyclobutane ring, which imparts high ring strain and reactivity. This structural feature distinguishes it from other naphtho-furan derivatives and contributes to its diverse chemical and biological properties.
Eigenschaften
CAS-Nummer |
24479-44-5 |
---|---|
Molekularformel |
C14H8O3 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
8-oxatetracyclo[9.4.0.02,5.06,10]pentadeca-1(15),2(5),6(10),11,13-pentaene-7,9-dione |
InChI |
InChI=1S/C14H8O3/c15-13-11-9-4-2-1-3-7(9)8-5-6-10(8)12(11)14(16)17-13/h1-4H,5-6H2 |
InChI-Schlüssel |
PJFWPSCDISTTRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C3=CC=CC=C3C4=C2C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.